

# The Maillard Reaction in Infant Formula Processing: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a critical consideration in the manufacturing of infant formula. The heat treatment essential for ensuring the microbiological safety of these products also initiates these chemical changes, leading to the formation of a wide array of Maillard Reaction Products (MRPs). While some MRPs contribute to the desirable flavors and colors in food, their formation in infant formula is largely undesirable due to the potential for nutritional degradation and the generation of potentially harmful compounds. This technical guide provides an in-depth analysis of the Maillard reaction in the context of infant formula processing, detailing its chemical pathways, the impact of processing on nutritional quality, and the analytical methodologies used for its assessment.

## The Chemistry of the Maillard Reaction in Infant Formula

The Maillard reaction is primarily initiated by the condensation of a reducing sugar, predominantly lactose in milk-based formulas, with the free amino group of an amino acid, most notably the  $\epsilon$ -amino group of lysine.<sup>[1][2]</sup> The reaction proceeds through three main stages:

- **Initial Stage:** This stage involves the formation of a Schiff base, which then cyclizes to form an N-substituted glycosylamine. This compound subsequently undergoes an Amadori rearrangement to form a more stable ketosamine, known as the Amadori product (e.g.,

lactulosyllysine).[2][3] This initial step results in the "blocking" of essential amino acids like lysine, rendering them nutritionally unavailable.[4][5]

- **Intermediate Stage:** The Amadori products undergo degradation through various pathways, including 1,2-enolization and 2,3-enolization, leading to the formation of a diverse range of reactive carbonyl species.[6][7] These include dicarbonyl compounds like glyoxal and methylglyoxal, as well as furfurals such as 5-hydroxymethylfurfural (HMF).[8]
- **Final Stage:** In the final stage, the highly reactive intermediate compounds polymerize and condense, forming high molecular weight, nitrogenous brown pigments known as melanoidins.[1][9] This stage is responsible for the characteristic browning of heated milk products.

The progression of the Maillard reaction is influenced by several factors, including temperature, pH, water activity, and the type of reducing sugar and amino acids present.[1]

## Impact of Processing on Infant Formula Quality

The thermal processing of infant formula, including pasteurization, sterilization (including in-bottle sterilization and Ultra-High Temperature (UHT) treatment), and spray-drying, significantly influences the extent of the Maillard reaction.[4]

## Nutritional Consequences

The primary nutritional concerns associated with the Maillard reaction in infant formula are:

- **Loss of Essential Amino Acids:** The blockage of lysine, an essential amino acid crucial for infant growth, is a significant consequence.[4][10] Studies have reported a loss of available lysine in infant formulas ranging from 15.2% to 34%.[4][11]
- **Formation of Antinutritional and Potentially Harmful Compounds:** Advanced Glycation End-products (AGEs), such as N $\epsilon$ -(carboxymethyl)lysine (CML) and N $\epsilon$ -(carboxyethyl)lysine (CEL), are formed during the advanced stages of the reaction.[12][13] High dietary intake of AGEs has been a subject of research regarding potential long-term health effects.[14] Liquid formulas have been found to contain significantly more CML than powdered formulas.[12]

- **Reduced Mineral Bioavailability:** Melanoidins can chelate essential minerals like calcium, iron, and zinc, potentially impeding their absorption.[1]

## Physicochemical Changes

The Maillard reaction also leads to changes in the physical and chemical properties of infant formula, including:

- **Color Changes:** The formation of melanoidins results in browning, which is an indicator of extensive heat treatment.[1][8]
- **Flavor and Aroma Development:** While desirable in some foods, the "cooked" flavors resulting from the Maillard reaction can be undesirable in infant formula.
- **Changes in Solubility and Texture:** Protein cross-linking can occur, leading to decreased solubility and changes in the texture of the formula.[9]

## Quantitative Analysis of Maillard Reaction Products

Several key indicators are used to quantify the extent of the Maillard reaction in infant formula. The following tables summarize the levels of these markers found in various types of infant formula as reported in the scientific literature.

Table 1: Furosine and Blocked Lysine Content in Infant Formulas

Formula Type	Furosine (mg/100g protein)	Blocked Lysine (% of total lysine)	Reference
Infant Formulae (IF)	1320 ± 102.2 to 1550.9 ± 166.5	19.6 to 34	[11]
Follow-on Formulae (FF)	931.9 ± 153.8 to 1156.7 ± 104.5	Not Reported	[11]
Liquid Infant Formulas (LIFs) - Stored at 40°C for 6 months	109.60	Not Reported	[15]
Liquid Infant Formulas (LIFs) - Stored at 5°C for 6 months	60.72	Not Reported	[15]

Table 2: Nε-(carboxymethyl)lysine (CML) Content in Infant Formulas

Formula Type	CML (mg/kg protein)	Reference
Powder and Liquid Formulas	68.77 - 507.99	[4]
Commercial Powder Infant Formulas	80 - 140	[4]
Liquid Infant Formulas (LIFs) - Stored at 40°C for 6 months	197.04	[15]
Liquid Infant Formulas (LIFs) - Stored at 5°C for 6 months	106.82	[15]

Table 3: Comparison of Maillard Reaction Indicators in Different Milk Products

Product	Furosine (mg/100g protein)	CML (ng/ml)	Available Lysine Loss (%)	Reference
Raw Cow Milk	9.7	Not Reported	Not Reported	[7]
UHT Milk	138	Not Reported	Not Reported	[7]
Commercial Milk Powders (pre-storage)	51.5	Not Reported	Not Reported	[7]
Infant Formulas	Not Reported	514 - 11372	15.2 - 26.7	[4]
Human Milk	< 6	~35 times lower than IF	Not Applicable	[4][11]

## Experimental Protocols for Key Analyses

Accurate quantification of MRPs is essential for quality control and research. The following outlines the methodologies for the determination of key Maillard reaction indicators.

### Determination of Furosine (Indicator of Early Maillard Reaction)

Principle: Furosine ( $\epsilon$ -N-2-furoylmethyl-L-lysine) is formed from the acid hydrolysis of the Amadori product, lactulosyllysine. Its quantification provides a measure of the initial stages of the Maillard reaction and lysine blockage.[16]

Methodology: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)[11][16]

- **Sample Preparation (Acid Hydrolysis):** A known amount of infant formula powder (or liquid formula) is hydrolyzed with strong hydrochloric acid (e.g., 8 mol/L HCl) at an elevated temperature (e.g., 110°C) for a prolonged period (e.g., 23 hours) in a sealed vial under a nitrogen atmosphere.[11]
- **Filtration:** The hydrolysate is filtered to remove any particulate matter.

- **Chromatographic Separation:** An aliquot of the filtered hydrolysate is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). An ion-pairing agent is included in the mobile phase to improve the retention and separation of the polar furosine molecule.
- **Detection:** Furosine is detected using a UV detector at a wavelength of 280 nm.[16]
- **Quantification:** The concentration of furosine is determined by comparing the peak area of the sample to that of a furosine standard. The result is typically expressed as mg of furosine per 100g of protein.

## Determination of N $\epsilon$ -(carboxymethyl)lysine (CML) (Indicator of Advanced Maillard Reaction)

**Principle:** CML is a stable, advanced glycation end-product that serves as a marker for the later stages of the Maillard reaction. Its analysis often requires more sensitive techniques due to its lower concentrations compared to furosine.

**Methodology:** Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)[12]

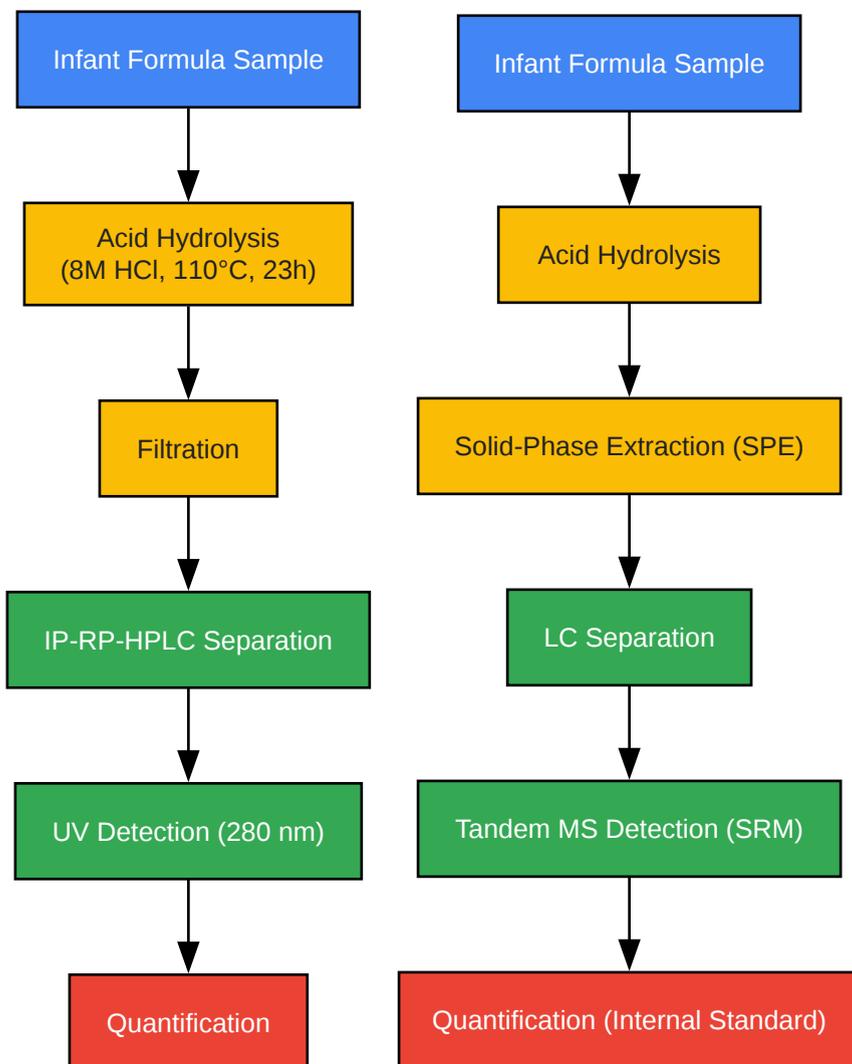
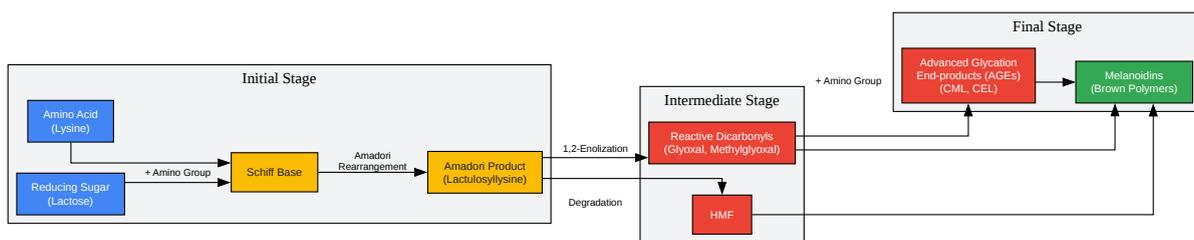
- **Sample Preparation:**
  - **Hydrolysis:** Similar to furosine analysis, the protein in the infant formula is hydrolyzed using strong acid to release the CML from the peptide backbone.
  - **Derivatization (Optional but common):** The amino groups in the hydrolysate may be derivatized (e.g., with o-phthalaldehyde (OPA)) to enhance chromatographic separation and detection sensitivity.[17]
  - **Solid-Phase Extraction (SPE):** The hydrolysate is often cleaned up and concentrated using SPE to remove interfering matrix components.
- **Chromatographic Separation:** The prepared sample is injected into an LC system, typically with a reversed-phase column, to separate CML from other amino acids and matrix components.
- **Mass Spectrometric Detection:** The eluent from the LC column is introduced into a tandem mass spectrometer. CML is identified and quantified based on its specific mass-to-charge

ratio ( $m/z$ ) and the fragmentation pattern of the parent ion (Selected Reaction Monitoring - SRM).

- Quantification: Stable isotope-labeled CML is often used as an internal standard to ensure accurate quantification. The concentration is calculated based on the ratio of the peak area of the analyte to the internal standard.

## Visualizing the Maillard Reaction and Analytical Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and analytical procedures discussed in this guide.



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- To cite this document: BenchChem. [The Maillard Reaction in Infant Formula Processing: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13859186#maillard-reaction-in-infant-formula-processing]

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